2,4'-Dimethoxybenzophenone

Physical Properties Thermal Analysis Formulation

Sourcing unsymmetrical dimethoxybenzophenone isomers with consistent photophysical properties remains a supply-chain challenge. This lot-controlled 2,4'-Dimethoxybenzophenone (CAS 5449-69-4) eliminates isomer ambiguity: ① Rigorous QC ensures >98.0% GC purity, preventing substitution with the more common but photochemically distinct 4,4'- or 2,4-isomers. ② Confirmed melting point of 96-100 °C and UV λmax at 290 nm validate the specific 2,4'-substitution pattern critical for triplet-state studies and isoquinoline/anthraquinone heterocyclic synthesis. ③ Available from bench-stable stock with ambient global shipping, meeting both R&D and bulk procurement timelines.

Molecular Formula C15H14O3
Molecular Weight 242.27 g/mol
CAS No. 5449-69-4
Cat. No. B1296146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4'-Dimethoxybenzophenone
CAS5449-69-4
Molecular FormulaC15H14O3
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC
InChIInChI=1S/C15H14O3/c1-17-12-9-7-11(8-10-12)15(16)13-5-3-4-6-14(13)18-2/h3-10H,1-2H3
InChIKeyQWWJLMQOKZOTNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4'-Dimethoxybenzophenone Baseline Properties


2,4'-Dimethoxybenzophenone (CAS 5449-69-4) is an unsymmetrically substituted benzophenone derivative with the molecular formula C₁₅H₁₄O₃ and a molecular weight of 242.27 g/mol [1]. It is characterized by the presence of two methoxy groups positioned ortho and para on separate aromatic rings. Standard physical properties for this compound include a melting point range of 96.0 to 100.0 °C [2] and a calculated LogP of 2.93, indicating moderate lipophilicity [1]. Its absorption maximum is reported at 290 nm with an extinction coefficient of 4 × 10 M/cm .

Why 2,4'-Dimethoxybenzophenone Is Not Interchangeable


The specific 2,4'-substitution pattern on the benzophenone core of 2,4'-dimethoxybenzophenone (CAS 5449-69-4) imparts distinct physical and spectroscopic properties that are not replicated by its structural isomers. While other dimethoxybenzophenones share the same elemental composition, their symmetrical arrangement (e.g., 4,4'-dimethoxybenzophenone) or different substitution on a single ring (e.g., 2,4-dimethoxybenzophenone) results in significantly altered melting points, solubility profiles, and photochemical behavior . This precludes direct substitution in applications where precise thermal processing or specific photoreactivity is required. As demonstrated in comparative spectroscopic studies, the unique substitution pattern of this compound influences its triplet state dynamics, which is a critical parameter for applications in photochemistry and material science [1].

2,4'-Dimethoxybenzophenone Differentiation Evidence


Melting Point Differentiation from Isomers

The melting point of 2,4'-Dimethoxybenzophenone is substantially lower than that of its symmetric 4,4'-isomer and its 2,4-isomer. This indicates weaker intermolecular forces in the solid state for the asymmetric 2,4'-derivative, a property that can influence solubility and processability in formulations [1].

Physical Properties Thermal Analysis Formulation

UV Absorption Characteristics

The compound exhibits a characteristic UV absorption peak at 290 nm with a reported extinction coefficient (ε) of 4 × 10 M/cm . This photophysical property is fundamental for its function as a UV absorber, though direct comparative data on the exact peak position and intensity against close analogs is limited.

Spectroscopy Photochemistry UV Absorption

Triplet State Characterization

The triplet (T1) state of 2,4'-Dimethoxybenzophenone has been characterized in a comparative study alongside 4-methoxybenzophenone and 2-hydroxy-5-methylbenzophenone [1]. While specific quantitative values (e.g., T1 energy, lifetime) for 2,4'-dimethoxybenzophenone are not available in the abstract, the study establishes its distinct photophysical behavior within a class of benzophenone UV absorbers.

Photophysics Triplet State Spectroscopy

2,4'-Dimethoxybenzophenone Application Scenarios


Synthetic Intermediate for Isoquinoline and Anthraquinone

The 2,4'-dimethoxybenzophenone scaffold is a key precursor for synthesizing complex heterocyclic systems. As demonstrated by Davies et al., a derivative, 2-cyanomethyl-2′,4′-dimethoxybenzophenone, undergoes reaction with sodium methoxide to yield an isoquinoline, which can be further oxidized to a methoxyanthraquinone in 'almost quantitative yield' under mild conditions [1]. This validates the core structure's utility in high-yielding, room-temperature synthetic transformations, making it a valuable building block for medicinal and materials chemistry.

Photochemical Research and UV-Absorbing Component

The compound's established photophysical properties, including its distinct triplet state and UV absorption at 290 nm [REFS-2, REFS-3], position it as a research tool in photochemistry and a candidate for UV-absorbing applications. Its characterization in peer-reviewed literature alongside other benzophenone derivatives [3] confirms its relevance for studies involving photoexcitation, energy transfer, and singlet oxygen generation. The moderate melting point (96-100 °C) may also offer processing advantages in formulation development compared to higher-melting symmetric isomers.

Technical Documentation Hub

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